molecular formula C8H15NO2 B1606670 Ethyl 2-(pyrrolidin-2-yl)acetate CAS No. 5027-77-0

Ethyl 2-(pyrrolidin-2-yl)acetate

Cat. No. B1606670
CAS RN: 5027-77-0
M. Wt: 157.21 g/mol
InChI Key: MYUVDBULNNBWOG-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrrolidin-2-yl)acetate is a chemical compound that is commonly used in scientific research. It is a derivative of pyrrolidine and is also known as ethyl 2-pyrrolidinylacetate. The compound has a variety of applications in the field of chemistry and biology, and its synthesis and mechanism of action have been extensively studied.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is widely used in drug discovery due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. It’s known for increasing three-dimensional coverage, which is beneficial for binding to enantioselective proteins . Ethyl 2-(pyrrolidin-2-yl)acetate can be used to synthesize bioactive molecules with target selectivity.

Antimicrobial Agents

Compounds containing the pyrrolidine ring, such as Ethyl 2-(pyrrolidin-2-yl)acetate, have shown promising results as antimicrobial agents. They can be synthesized into various derivatives that exhibit significant antibacterial and antifungal activities .

Anticancer Therapeutics

Pyrrolidine derivatives are being investigated for their anticancer properties. The structural diversity allowed by the pyrrolidine ring can lead to the development of novel compounds with potential efficacy against different cancer types .

Anti-inflammatory Medications

The anti-inflammatory activity of pyrrolidine derivatives makes them suitable candidates for the development of new anti-inflammatory drugs. This is particularly relevant for conditions where inflammation plays a key role .

Antidepressant and Anticonvulsant Drugs

Ethyl 2-(pyrrolidin-2-yl)acetate could be used to create compounds with antidepressant and anticonvulsant effects. This is due to the biological activities exhibited by pyrrolidine and its derivatives .

Antioxidant Formulations

Pyrrolidine derivatives, including Ethyl 2-(pyrrolidin-2-yl)acetate, have shown antioxidant properties. These can be leveraged in the synthesis of pharmaceuticals that aim to combat oxidative stress-related diseases .

Hepatic Fibrosis Treatment

Research has indicated that pyrrolidine derivatives can play a role in treating hepatic fibrosis. They can inhibit collagen synthesis in liver fibrosis models, which is a significant step in managing this condition .

properties

IUPAC Name

ethyl 2-pyrrolidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUVDBULNNBWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319840
Record name Ethyl (pyrrolidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5027-77-0
Record name 2-Pyrrolidineacetic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5027-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 351296
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5027-77-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (pyrrolidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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